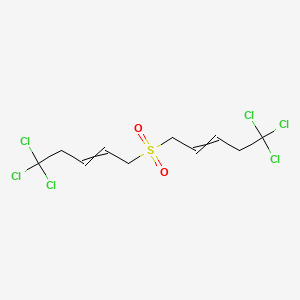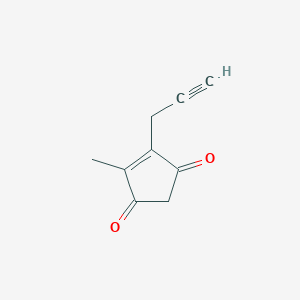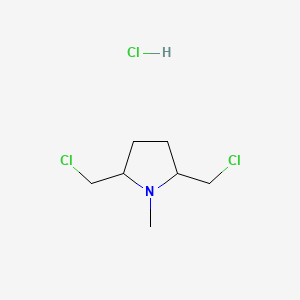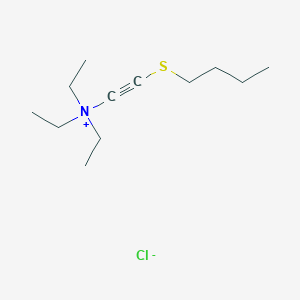![molecular formula C37H60O2 B14370549 1,1'-Methylenebis[2-(dodecyloxy)benzene] CAS No. 90449-24-4](/img/structure/B14370549.png)
1,1'-Methylenebis[2-(dodecyloxy)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis[2-(dodecyloxy)benzene]: is an organic compound characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a dodecyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methylenebis[2-(dodecyloxy)benzene] typically involves the reaction of 2-(dodecyloxy)benzene with formaldehyde under acidic or basic conditions to form the methylene bridge. The reaction can be carried out using different catalysts and solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of high-purity starting materials and controlled reaction conditions is crucial to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Methylenebis[2-(dodecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro, halogen, or sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis[2-(dodecyloxy)benzene] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of membrane dynamics due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as an additive in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis[2-(dodecyloxy)benzene] involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The dodecyloxy groups provide hydrophobic interactions, while the benzene rings can participate in π-π stacking and other aromatic interactions. These properties make it useful in various applications, including as a surfactant and in the formation of micelles.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-Methylenebis[2-(benzyloxy)benzene]
- 1,1’-Methylenebis[2-methylbenzene]
- 1,1’-Methylenebis[4-isocyanatobenzene]
Comparison: 1,1’-Methylenebis[2-(dodecyloxy)benzene] is unique due to its long dodecyloxy chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, unlike its shorter-chain or non-alkoxy counterparts.
Eigenschaften
CAS-Nummer |
90449-24-4 |
|---|---|
Molekularformel |
C37H60O2 |
Molekulargewicht |
536.9 g/mol |
IUPAC-Name |
1-dodecoxy-2-[(2-dodecoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C37H60O2/c1-3-5-7-9-11-13-15-17-19-25-31-38-36-29-23-21-27-34(36)33-35-28-22-24-30-37(35)39-32-26-20-18-16-14-12-10-8-6-4-2/h21-24,27-30H,3-20,25-26,31-33H2,1-2H3 |
InChI-Schlüssel |
MDSMAEBYZDQVOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




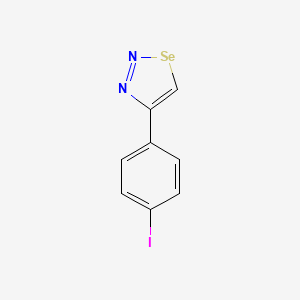

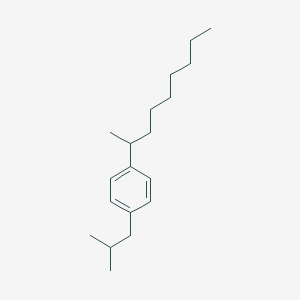
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)

